4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid

Fragment-Based Drug Discovery LogD Membrane Permeability

This research-grade pyrazole-sulfamoyl alkanoic acid (MW 247.27, ≥95% purity) addresses the need for validated, medium-lipophilicity fragments in screening cascades. Unlike shorter-chain analogues, its butanoic spacer offers ΔlogP ≈0.13 and 7 rotatable bonds, balancing permeability with conjugation-readiness. - **Application**: Fragment-based screening, E3 ligase linker SAR, carbonic anhydrase chemotypes - **Key differentiator**: Non-planar SO₂-NH donor/acceptor with carboxyl handle for amide/ester coupling - **Supply**: Defined purity, computed descriptors available (PubChem, ChemSpider)

Molecular Formula C8H13N3O4S
Molecular Weight 247.27
CAS No. 1247819-43-7
Cat. No. B3376890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid
CAS1247819-43-7
Molecular FormulaC8H13N3O4S
Molecular Weight247.27
Structural Identifiers
SMILESC1=C(NN=C1)CNS(=O)(=O)CCCC(=O)O
InChIInChI=1S/C8H13N3O4S/c12-8(13)2-1-5-16(14,15)10-6-7-3-4-9-11-7/h3-4,10H,1-2,5-6H2,(H,9,11)(H,12,13)
InChIKeyTWYNATHYIDBXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole-Sulfonamide-Butanoic Acid Building Block Overview


4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid (CAS 1247819-43-7) is a low-molecular-weight (247.27 g/mol) synthetic organic compound that integrates a 1H-pyrazole ring, a sulfamoyl (-SO₂-NH-) linker, and a butanoic acid chain . It is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors [1]. The scaffold presents three hydrogen bond donors (pyrazole N-H, sulfonamide N-H, carboxylic acid O-H) and five to six hydrogen bond acceptors, a feature profile that positions it as a potentially useful fragment for target-based screening campaigns . However, publicly available biological assay data for this specific compound remain extremely scarce, and the differentiation assertions that follow are predominantly supported by class-level physicochemical inference rather than by direct head-to-head experimental comparisons.

1 Fragment-based screening library design (MW 247, HBD 3, HBA 5–6, TPSA ~121 Ų)
2 Sulfamoyl pharmacophore for target-focused libraries (CA, protease, kinase chemotypes)
3 Research-grade purity (≥95%) for primary screening and hit validation

Why Chain Length and Regiochemistry Matter for This Scaffold


Even within the narrow chemotype of pyrazolylmethyl-sulfamoyl-alkanoic acids, modest alterations in chain length or pyrazole attachment point can measurably shift lipophilicity, ionization state, and conformational flexibility. These physicochemical parameters directly influence solubility, passive permeability, and binding-site complementarity in fragment-based screens . Assuming that a propanoic acid or a pyrazole-5-ylmethyl regioisomer will replicate the binding thermodynamics or pharmacokinetic profile of the butanoic acid variant is unsupported by available data. The sections below present the limited but directional quantitative evidence that demonstrates where 4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid diverges from its closest easily accessible analogues, even if that evidence currently relies on class-level inference rather than on published head-to-head assays.

Shorter-Chain Analogue (Propanoic Acid)

Lipophilicity and ionization state may differ (ΔlogP ≈ 0.13, est. ΔlogD 0.3–0.5); permeability and binding thermodynamics cannot be assumed equivalent.

Carboxamide Bioisostere

Sulfonamide geometry is not interchangeable with carboxamide; H-bond vectors and acidity differ, and literature shows 10–100-fold affinity shifts upon substitution.

Regioisomeric Mislabelling

3-ylmethyl and 5-ylmethyl names refer to the same tautomeric entity; for asymmetric pyrazoles, regioisomer identity must be verified.

Differentiation Evidence vs. Shorter-Chain and Regioisomeric Analogues


Lipophilicity Shift: Butanoic vs. Propanoic Acid Chain

The butanoic acid chain of the target compound confers a higher computed logP ( -1.40) compared with the propanoic acid analogue ( -1.27) . While both values fall within the typically acceptable range for fragments, the additional methylene unit shifts the distribution of ionized vs. neutral species at physiological pH. The propanoic acid analogue exhibits an ACD/LogD (pH 7.4) of -4.19, implying predominantly ionized character . Although experimentally determined LogD values for the butanoic acid compound are not publicly available, the longer alkyl chain is predicted to raise the logD by approximately 0.3–0.5 log units, a shift that can meaningfully alter passive diffusion and off-rate kinetics in biochemical assays. This evidence must be classified as Class-Level Inference until direct comparative LogD measurements are reported.

Lipophilicity Shift
Class-level inference
logP: -1.40 (target) vs. -1.27 (propanoic acid)
Est. ΔlogD(pH 7.4) ≈ 0.3–0.5 units
May support modest lipophilicity advantage in fragment permeability screening.
Predicted/computed values; no co-measured experimental logD data.
Fragment-Based Drug Discovery LogD Membrane Permeability Physicochemical Profiling

Hydrogen Bond Acceptor and Polar Surface Area Profile

The target compound possesses 5 hydrogen bond acceptors (HBA) as listed by Fluorochem, whereas the propanoic acid analogue is computed to have 7 HBA . The lower HBA count of the butanoic acid derivative arises from the different counting methodology of the vendor dataset, but the consensus is that the compound is in the 5–6 HBA range (PubChem computes 6 HBA) [1]. More importantly, the topological polar surface area (TPSA) of the analogue is 121 Ų , and the target compound is expected to have a near-identical TPSA, given the only structural difference is one methylene unit. This evidence indicates that the hydrogen-bonding capacity and polarity surface area are effectively conserved across the two chain lengths, and thus this parameter alone does not confer a decisive procurement advantage.

HBA & TPSA Profile
Class-level inference
HBA: 5–6 (target) vs. 7 (analogue; counting artefact)
TPSA: ≈121 Ų (both)
Polar surface area and H-bond capacity are conserved; no decisive procurement advantage from this parameter.
Computed descriptors from vendor and PubChem; no experimental co-measurement.
Fragment Library Design Rule-of-Three TPSA Ligand Efficiency

Rotatable Bond Count and Conformational Flexibility

The butanoic acid chain introduces seven rotatable bonds into the target molecule, versus six rotatable bonds for the propanoic acid analogue . An additional rotatable bond increases the conformational entropy penalty upon binding, which can reduce binding affinity if the bound conformation is not heavily pre-organized. However, in fragment-based campaigns, higher flexibility is not inherently detrimental; it can allow a fragment to adopt multiple productive binding modes or to access cryptic pockets. The absence of curated protein-ligand complex structures for either compound means that the impact of this flexibility difference on binding thermodynamics cannot be quantified at present.

Rotatable Bond Count
Class-level inference
Rotatable bonds: 7 (target) vs. 6 (propanoic acid analogue)
Extra rotatable bond may influence conformational sampling and binding entropy.
No experimental binding entropy or protein-ligand complex data.
Conformational Entropy Binding Free Energy Fragment Screening

Sulfonamide vs. Carboxamide Linker Geometry

Replacement of the sulfamoyl (-SO₂-NH-) group with a carboxamide (-CO-NH-) linker is a common bioisosteric substitution in medicinal chemistry. The sulfonamide nitrogen is a strong H-bond donor due to the electron-withdrawing effect of the sulfonyl group, and the S=O oxygens act as potent acceptors with distinct angular geometry compared with a carbonyl oxygen [1]. Although no direct binding data exist for 4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid against a carboxamide analogue, general SAR from carbonic anhydrase and protease inhibitor series demonstrates that sulfonamide-to-carboxamide exchange can alter Kd values by an order of magnitude or more [2]. This class-level insight indicates that the sulfamoyl moiety is not freely interchangeable with an amide, supporting the rationale for procuring the sulfamoyl-containing compound when a dual H-bond donor/acceptor pharmacophore is required.

Sulfonamide vs. Carboxamide
Class-level inference
Literature Kd differences up to 10–100-fold upon sulfonamide/carboxamide swap in CA and protease series.
Sulfonamide geometry cannot be assumed equivalent to carboxamide; may require independent evaluation.
No direct comparison for this specific chemotype.
Bioisosterism Sulfonamide Carboxamide Molecular Recognition

Pyrazole Tautomerism and Chemical Identity Clarification

The IUPAC name for CAS 1247819-43-7 is listed as both 4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid and 4-{[(1H-pyrazol-5-yl)methyl]sulfamoyl}butanoic acid [1]. This dual naming reflects the prototropic tautomerism of the unsubstituted pyrazole ring, meaning the 3- and 5- positions are chemically equivalent in the symmetric parent ring. Consequently, there is no distinct regioisomeric compound to purchase; both names refer to the same chemical entity. This is an important operational clarification for procurement: a buyer searching for the “pyrazol-5-ylmethyl” variant will receive the identical compound, whereas for similar scaffolds with asymmetric substitution, regioisomerism can produce distinct biological activity profiles. The evidence here is definitive chemical identity information, not a differential performance comparison.

Pyrazole Tautomerism
Supporting evidence
CAS 1247819-43-7 is a single tautomeric species; 3-ylmethyl and 5-ylmethyl names refer to identical entity.
No regioisomer procurement risk; both nomenclature descriptors ship the same product.
Confirmed by IUPAC naming and prototropic tautomerism.
Prototropic Tautomerism Regioisomerism Binding Mode Chemical Identity

Application Scenarios with Verifiable Selection Advantage


Fragment-Based Screening for Lipophilic Binding Sites

The butanoic acid chain provides a modest but meaningful lipophilicity increase relative to propanoic acid analogues (ΔlogP ≈ 0.13; estimated ΔlogD(pH 7.4) ≈ 0.3–0.5) . For target proteins whose binding pockets tolerate or prefer slightly lipophilic fragments, this compound may yield higher hit rates or improved ligand efficiency versus the shorter-chain congener, making it a purposeful selection for fragment libraries optimized for medium‑lipophilicity targets.

Sulfonamide Library Design for CA and Protease Targets

The sulfamoyl (-SO₂-NH-) linker furnishes a non-planar, dual H-bond donor/acceptor motif that is known to engage zinc ions in carbonic anhydrase active sites and to form key interactions with catalytic residues in serine proteases . Pyrazole-sulfonamide derivatives have demonstrated nanomolar Ki values against human carbonic anhydrase isoforms [1], and although specific data for this compound are lacking, its chemotype aligns it with these validated pharmacophores, supporting its use in focused sulfonamide inhibitor libraries.

PROTAC Linker-Attachment Point Exploration

The butanoic acid carboxyl group provides a convenient conjugation handle for amide or ester linkage to E3 ligase ligands or to a target protein recruiter. The seven rotatable bonds and the linear alkyl spacer offer conformational freedom that can be tuned to achieve optimal ternary complex geometry . Its moderate size (MW 247.27) and compliance with fragment rule-of-three parameters make it a suitable starting point for linker-length SAR studies in targeted protein degradation programs.

In-Silico ADMET Model Validation and Benchmarking

Because the compound is commercially available with defined purity (≥95%) and has computed descriptors from multiple databases (Fluorochem, PubChem, ChemSpider) [1], it can serve as a quality-control standard for calibrating in-silico ADMET models, particularly for logD, TPSA, and rotatable bond predictions within the pyrazole-sulfonamide-alkanoic acid chemical space.

Application
Selection Property
Validation Focus
Fragment-Based Screening (lipophilic sites)
Butanoic acid chain (moderate lipophilicity)
logD/pKa measurement vs. target pocket
Sulfonamide Library Design (CA, protease)
Sulfamoyl pharmacophore geometry
Inhibitory activity vs. target enzyme (in vitro)
PROTAC Linker-Attachment Exploration
Flexible butanoic acid conjugation handle
Ternary complex formation & degradation efficiency
In-Silico ADMET Model Benchmarking
Computed descriptors (logP, TPSA, rot. bonds)
Agreement with experimental ADMET data
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